Agar

Hydrocolloid rheology Food texture analysis Gel strength quantification

Agar (CAS 9002-18-0) distinguishes itself with a 47–56°C hysteresis window—gelling at 34–38°C and melting only at 85–90°C—enabling ambient-stable vegan confectionery, microbiological media at 37°C incubation, and heat-tolerant pharmaceutical suspensions. This thermal behavior is unmatched by gelatin, carrageenan, or gellan gum. Gel strength (600–1300 g/cm²) is inversely correlated with sulfate content (r = -0.95); specify low-sulfate (<1.0%), alkali-treated grades for >1500 g/cm² performance. Available in Food, Bacteriological, USP/NF, and Technical grades. Procure by gel strength specification to precisely match your application.

Molecular Formula N/A
Molecular Weight 336.337
CAS No. 9002-18-0
Cat. No. B569324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgar
CAS9002-18-0
SynonymsAgar-agar (8CI);  AX 100;  AX 200;  AX 200F;  AX 30;  Agar 150C;  Agar Agar Flake;  Agargel;  Agaron gel;  Agaropectin, mixt. with agarose;  Agarose, mixt. with agaropectin;  Bacto-agar;  Bengal gelatin;  Bengal isinglass;  CS 110;  CS-16A;  Ceylon isinglass;  Chines
Molecular FormulaN/A
Molecular Weight336.337
Structural Identifiers
SMILESCC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O
InChIInChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1
InChIKeyGYYDPBCUIJTIBM-DYOGSRDZSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol

Agar (CAS 9002-18-0) Technical Specifications and Procurement Guide for Scientific and Industrial Users


Agar (CAS 9002-18-0) is a sulfated galactan hydrocolloid extracted from red seaweeds (Rhodophyceae), primarily species of Gelidium and Gracilaria [1]. It consists of two major polysaccharide fractions: the neutral gelling polymer agarose and the charged, sulfated polymer agaropectin, the ratio of which (typically 70:30 in Gelidium agar to 95:5 in Gracilaria agar) fundamentally dictates its functional performance [2]. Agar is classified under the food additive code E406 and is recognized as GRAS (Generally Recognized as Safe) by the U.S. FDA for food use [3]. Its procurement is segmented into distinct purity and performance grades, including Food Grade, Bacteriological Grade, Pharmaceutical Grade (USP/Ph. Eur.), and Technical Grade, each defined by specific ranges of gel strength (600–1300 g/cm²), sulfate content, and clarity .

Critical Performance Differentiators of Agar vs. Alternative Gelling Agents: Why Substitution is Not Trivial


Direct substitution of agar with other hydrocolloids (e.g., carrageenan, gellan gum, or gelatin) is not scientifically or economically viable without extensive reformulation. Agar exhibits the highest thermal hysteresis of all commercial hydrocolloids, gelling at 34–38°C yet requiring 85–90°C to melt, a property that is not matched by any alternative [1]. Furthermore, the gel strength of agar is intrinsically and inversely correlated with its sulfate content (r = -0.92 to -0.95) [2], a relationship that is not observed in the same manner for carrageenans, which require sulfate groups for gelation. Substituting agar with gellan gum, while offering superior clarity, requires a 2-5x reduction in usage concentration, altering formulation rheology and cost structures significantly [3]. Finally, agar's unique hysteresis allows for thermoreversible gels that remain solid at room temperature without refrigeration, a critical advantage over gelatin which requires sub-15°C temperatures to gel [4].

Product-Specific Quantitative Evidence: Agar Performance Differentiators vs. Closest Analogs


Gel Strength and Mechanical Rigidity: Agar vs. κ-Carrageenan, ι-Carrageenan, Gellan Gum, and Gelatin

In a direct head-to-head mechanical compression study of 0.5 wt% polysaccharide gels, agar exhibited the highest gel strength (143 ± 2 g·mm) and rigidity (4.95 ± 0.06 g/mm) among all tested hydrocolloids. Specifically, agar gel strength was 16% higher than κ-carrageenan (123 ± 4 g·mm) and 46% higher than gellan gum (98 ± 3 g·mm). The breaking force for agar (26.6 ± 0.4 g) was also significantly greater than that of gelatin (14.6 ± 0.5 g) [1].

Hydrocolloid rheology Food texture analysis Gel strength quantification

Thermal Hysteresis: Agar vs. All Other Hydrocolloids (Class-Level Differentiation)

Agar exhibits the highest thermal hysteresis of any commercial hydrocolloid. Quantitatively, a standard 1.5% agar gel sets at 34–38°C but does not melt until reaching 85–90°C, resulting in a hysteresis window of approximately 47–56°C [1]. In contrast, gelatin exhibits a much narrower hysteresis, gelling below 15°C and melting around 30–35°C [2]. While no single study provides a complete quantitative hysteresis comparison for all alternatives, it is a well-established class-level inference that no other common gelling agent (carrageenan, gellan, alginate) provides this magnitude of temperature differential, which is a direct consequence of agar's unique double-helix aggregation and syneresis behavior [3].

Thermal gelation Food processing Thermoreversible gels

Gel Strength Inversely Correlated with Sulfate Content: A Key Quality Control and Sourcing Parameter

Gel strength of agar is strongly and inversely correlated with its sulfate content. In a study on Gracilaria vermiculophylla, a negative correlation coefficient of r = -0.92 was observed between sulfate content and gel strength [1]. Quantitatively, native agar from Gracilariopsis longissima with a high sulfate content of 3.9% exhibited low gel strength, whereas alkali-treated agar from the same source with reduced sulfate content (3.1%) showed a marked increase in gel strength. More dramatically, optimized alkali-extracted agar (AA) achieved a gel strength of 1521 ± 54.5 g/cm² with a sulfate content of only 0.84% ± 0.15%, whereas alternative extraction methods (EAA, EA) resulted in lower gel strength due to incomplete sulfate removal (p < 0.05) [2].

Agar chemistry Quality control Alkali treatment

Electroendosmosis (EEO) in Agar vs. Purified Agarose: Application-Driven Grade Selection

Standard agar contains charged sulfate groups (primarily on agaropectin) that induce electroendosmosis (EEO), which can interfere with electrophoretic separation of biomolecules. Agarose, the purified neutral fraction of agar, exhibits significantly lower EEO values. Commercially, agarose is classified by EEO: standard agarose has an EEO of 0.14–0.16, low EEO agarose ranges from 0.05–0.13, and zero EEO agarose is required for isoelectric focusing (IEF) [1]. Studies demonstrate that agarose gel strips with EEO ≥ 0.2 m(r) are unsuitable as electrode buffer strips for native PAGE due to excessive water transport [2]. While agar itself is not suitable for high-resolution DNA electrophoresis, it is the essential raw material for producing these purified agarose fractions, which command a 10-100x price premium .

Electrophoresis Molecular biology Agarose purification

Optimal Application Scenarios for Agar Based on Quantified Performance Differentiation


High-Strength, Thermoreversible Food Gels Requiring Room Temperature Stability

Based on agar's demonstrated gel strength superiority over κ-carrageenan (143 vs. 123 g·mm) and its unique 47–56°C hysteresis window, agar is the optimal gelling agent for vegan confectionery jellies, fruit preserves, and canned desserts that must withstand ambient storage and transport in warm climates without melting [1]. Unlike gelatin, which requires continuous refrigeration, agar gels remain stable at temperatures up to 85°C, enabling shelf-stable products. The quantitative correlation between low sulfate content (<1.0%) and high gel strength (>1500 g/cm²) further directs procurement toward alkali-treated, high-grade agar for these applications [2].

Microbiological Culture Media Requiring Firm, Non-Nutritive Solid Support at 37°C Incubation

Agar's thermal hysteresis (gelling at 34–38°C, melting at 85–90°C) is uniquely suited for microbiological culture media, as it remains solid at standard incubation temperatures (37°C) without melting, a property not reliably offered by gelatin or low-melting agarose [1]. Procurement should specify Bacteriological Grade agar with gel strength in the range of 600–1100 g/cm² (1.5%, Nikan method), as this ensures sufficient mechanical integrity for streak plating while avoiding excessive brittleness that can fracture during inoculation . The inverse correlation between sulfate content and gel strength also informs quality control; higher sulfate agars may exhibit reduced gel strength and potential toxicity to sensitive organisms [3].

Pharmaceutical Suspensions and Dental Impression Materials Requiring Controlled Gelation and High Hysteresis

Pharmaceutical-grade agar (USP/Ph. Eur. compliant) is specified for applications where precise thermal behavior and purity are critical. Its high hysteresis (47–56°C) allows dental impression materials to be inserted into the oral cavity as a warm liquid and set quickly at body temperature (37°C) without requiring cooling, while remaining dimensionally stable during removal [1]. Additionally, agar is used as a suspending agent in barium sulfate suspensions for radiology, where its gel strength (typically 700–900 g/cm² for pharmaceutical grade) ensures uniform particle distribution and prevents sedimentation during administration [2]. Procurement must verify compliance with USP monograph specifications, including microbial limits and loss on drying ≤15% .

Plant Tissue Culture Media Requiring High Water Retention and Mechanical Support

In plant tissue culture, agar provides essential physical support and water availability to developing explants. Its gel strength, typically specified at 800–1200 g/cm² for this application, must be sufficient to prevent liquefaction by plant-secreted enzymes and to maintain aeration within the semi-solid matrix [1]. The evidence demonstrates that agar's sulfate content influences not only gel strength but also the bioavailability of nutrients and potential phytotoxic effects. Lower sulfate, high gel strength agar is preferred for sensitive species, while higher sulfate, lower cost agar may be acceptable for robust, routine propagation [2]. Procurement for plant tissue culture should consider the specific gel strength grade (e.g., 800, 900, 1000, or 1100 g/cm²) based on the species and culture vessel geometry .

Technical Documentation Hub

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